molecular formula C11H16FNO B13276390 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

Cat. No.: B13276390
M. Wt: 197.25 g/mol
InChI Key: FUIPEKPJNHVJGN-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is a fluorinated aromatic amine with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the aniline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline typically involves the reaction of 3-fluoroaniline with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity, while the methoxy and methyl groups contribute to its lipophilicity and bioavailability .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

3-fluoro-N-(1-methoxypropan-2-yl)-2-methylaniline

InChI

InChI=1S/C11H16FNO/c1-8(7-14-3)13-11-6-4-5-10(12)9(11)2/h4-6,8,13H,7H2,1-3H3

InChI Key

FUIPEKPJNHVJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(C)COC

Origin of Product

United States

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